

Crassin Acetate: A Cembrane Diterpene with Antineoplastic Potential

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Compound of Interest

Compound Name: *Crassin acetate*

Cat. No.: B1232120

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Crassin acetate is a naturally occurring cembrane diterpene lactone, a class of organic compounds characterized by a 14-membered carbocyclic ring. First identified as a major metabolite in marine invertebrates, specifically gorgonians (sea whips) of the genus *Pseudoplexaura*, it has been recognized for its notable biological activities, particularly its antineoplastic properties.^[1] This technical guide provides a comprehensive overview of **crassin acetate**, including its chemical properties, natural sources, and known biological effects, with a focus on its potential as an anticancer agent. The document is intended to serve as a resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical and Physical Properties

Crassin acetate is a complex macrocyclic diterpenoid. Its core structure is the cembrane skeleton, which is biosynthetically derived from geranylgeranyl pyrophosphate. The presence of a lactone ring and an acetate group are key functional features.

Table 1: Chemical and Physical Properties of **Crassin Acetate**

Property	Value	Source
Molecular Formula	$C_{22}H_{32}O_5$	PubChem
Molecular Weight	376.5 g/mol	PubChem
IUPAC Name	$[(1S,2S,4E,8E,12R,13S)-12\text{-hydroxy-4,8,12-trimethyl-16\text{-methylidene-15\text{-oxo-14\text{-oxabicyclo[11.3.1]heptadeca-4,8-dien-2\text{-yl}]} acetate}$	PubChem
CAS Number	28028-68-4	PubChem
Class	Cembrane Diterpene	-

Natural Sources and Isolation

Crassin acetate is the principal antineoplastic agent found in several species of gorgonians of the *Pseudoplexaura* genus, including *P. porosa*, *P. flagellosa*, and *P. wagenaari*.^[1] The concentration of **crassin acetate** in these organisms can be significant, making them a primary source for its isolation.

Experimental Protocol: Isolation of Crassin Acetate from *Pseudoplexaura porosa*

The following is a general protocol for the isolation and purification of **crassin acetate** from the gorgonian *Pseudoplexaura porosa*. This protocol is based on common techniques for the extraction of natural products from marine invertebrates.

Objective: To isolate and purify **crassin acetate** from the biomass of *Pseudoplexaura porosa*.

Materials:

- Fresh or frozen *Pseudoplexaura porosa* tissue
- Methanol (MeOH)
- Dichloromethane (CH_2Cl_2)

- Ethyl acetate (EtOAc)
- Hexane
- Silica gel for column chromatography
- Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
- Rotary evaporator
- Chromatography columns
- Standard laboratory glassware

Procedure:

- Extraction:
 - The gorgonian tissue is homogenized and extracted exhaustively with a mixture of methanol and dichloromethane (1:1 v/v) at room temperature.
 - The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
- Solvent Partitioning:
 - The crude extract is suspended in water and partitioned successively with hexane, ethyl acetate, and n-butanol.
 - The ethyl acetate fraction, which typically contains the diterpenes, is collected and concentrated.
- Column Chromatography:
 - The concentrated ethyl acetate fraction is subjected to silica gel column chromatography.
 - The column is eluted with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity.

- Fractions are collected and monitored by TLC for the presence of **crassin acetate**.
- Purification:
 - Fractions containing **crassin acetate** are combined and further purified by repeated column chromatography or by high-performance liquid chromatography (HPLC) to yield pure **crassin acetate**.
- Characterization:
 - The structure of the purified **crassin acetate** is confirmed by spectroscopic methods, including ^1H NMR, ^{13}C NMR, and mass spectrometry.

Biological Activity and Mechanism of Action

Crassin acetate has been primarily investigated for its antineoplastic activity.^[1] While early studies identified its potential, detailed mechanistic studies and quantitative data in modern cancer cell line panels are not extensively available in the public literature. This section outlines the known biological effects and proposes potential mechanisms of action based on the activities of similar cembrane diterpenes.

Antineoplastic Activity

Crassin acetate has been shown to be the principal antineoplastic agent in the gorgonians from which it is isolated.^[1] However, specific IC_{50} values against a comprehensive panel of human cancer cell lines are not well-documented in recent literature. The table below is provided as a template for researchers to populate as new data becomes available.

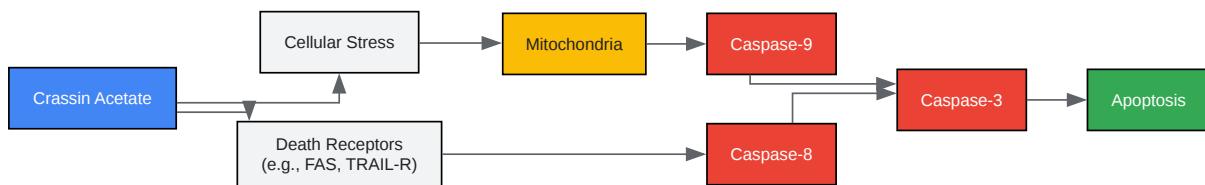
Table 2: Cytotoxic Activity of **Crassin Acetate** Against Human Cancer Cell Lines (Template for Future Data)

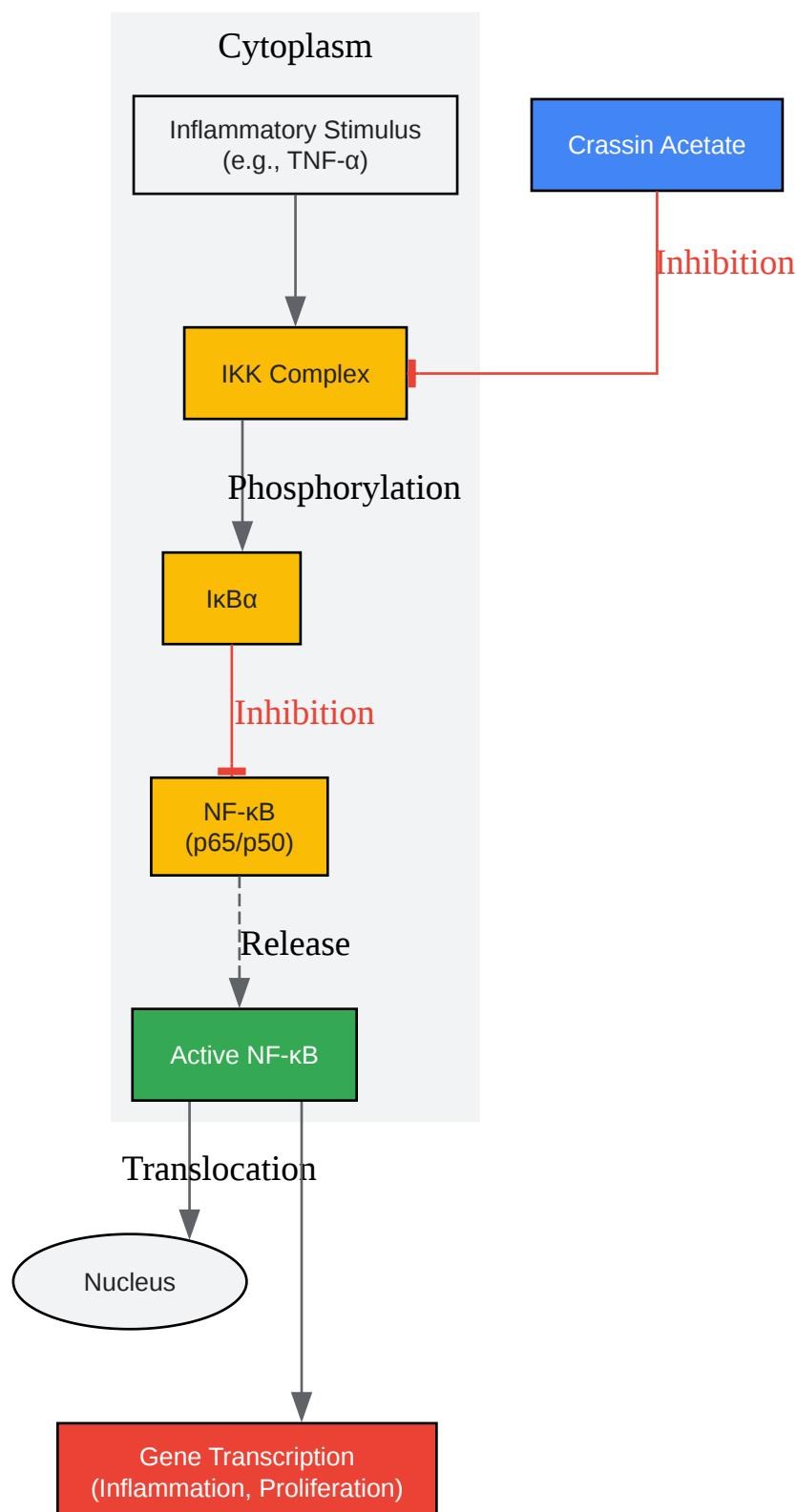
Cell Line	Cancer Type	IC ₅₀ (µM)	Reference
e.g., A549	Lung Carcinoma	-	-
e.g., MCF-7	Breast	-	-
	Adenocarcinoma	-	-
e.g., HCT116	Colon Carcinoma	-	-
e.g., Jurkat	T-cell Leukemia	-	-

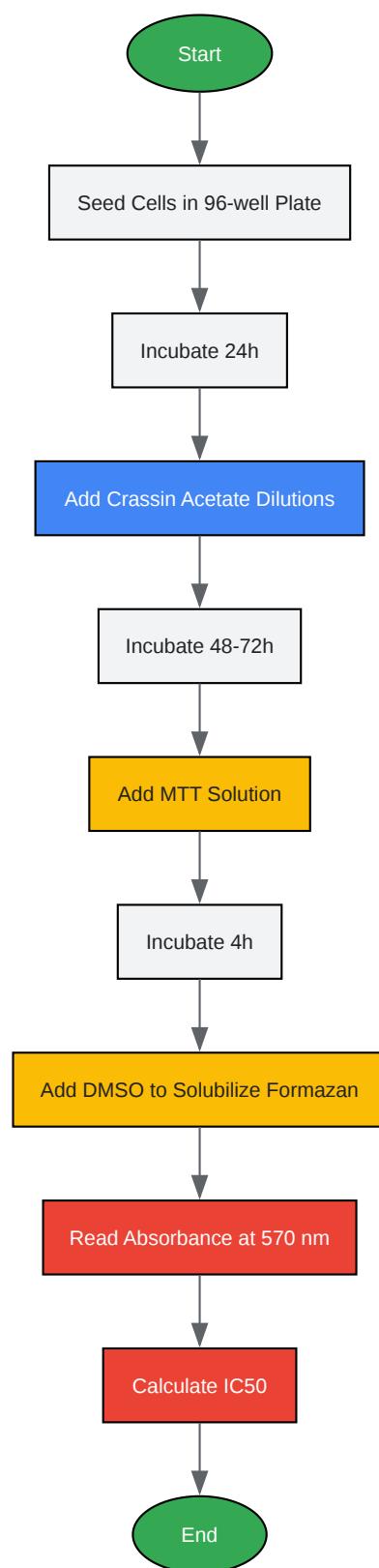
Potential Mechanisms of Action

The precise molecular mechanisms by which **crassin acetate** exerts its cytotoxic effects have not been fully elucidated. However, based on the known activities of other cembrane diterpenes, several signaling pathways are likely targets. These include the induction of apoptosis and the inhibition of pro-inflammatory pathways such as NF-κB.

Many natural product-derived anticancer agents induce programmed cell death, or apoptosis, in cancer cells. This is a key mechanism for eliminating malignant cells. It is hypothesized that **crassin acetate** may induce apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway.







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References

- 1. Crassin acetate, the principal antineoplastic agent in four gorgonians of the *Pseudoplexaura* genus - PubMed [pubmed.ncbi.nlm.nih.gov]
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